![molecular formula C6H10BrCl2N3 B2375363 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride CAS No. 2460757-28-0](/img/structure/B2375363.png)

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

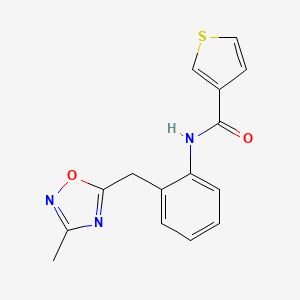

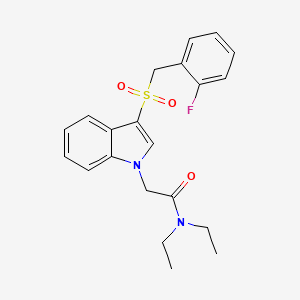

“3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride” is a chemical compound with the CAS Number: 2460757-28-0 . It has a molecular weight of 274.97 . The compound is solid in physical form and is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride”, has been studied . The process involves scaffold hopping and computer-aided drug design .Molecular Structure Analysis

The InChI code for this compound is1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5 (4)9-10-6;;/h8H,1-3H2, (H,9,10);2*1H . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Among the synthesized compounds, compound C03 showed acceptable activity with an IC 50 value of 56 nM .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The precursor form of this compound has been used to construct new polyheterocyclic ring systems, which have shown potential in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivatives. These synthesized heterocycles were characterized for their antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

- Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has contributed to understanding their molecular conformations and hydrogen bonding, which can influence their chemical behavior and potential applications (Sagar et al., 2017).

Potential Applications

- The compound has been used as an intermediate in the synthesis of new insecticides, showcasing its role in the development of agricultural chemicals (Wen-bo, 2011).

- A fluorinated heterocyclic scaffold derived from this compound was explored for its potential in parallel synthesis, creating a library of compounds with potential applications (Revanna et al., 2013).

- Derivatives of pyrazolo[3,4-b]pyridine, closely related to the compound , have been synthesized and investigated as potential corrosion inhibitors for mild steel, indicating an application in materials science (Dandia et al., 2013).

- Some derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines, indicating potential medicinal applications (Pawar, Pansare, & Shinde, 2017).

Medicinal Chemistry

- Research on 7-azaindazole chalcone derivatives, which involve structures related to this compound, has shown significant anti-inflammatory and analgesic activities, suggesting their potential in pharmaceutical applications (Chamakuri, Muppavarapu, & Yellu, 2016).

Structural Analysis

- The compound and its derivatives have been characterized for their molecular structures using techniques like X-ray crystallography, contributing to a better understanding of their physical and chemical properties (Karthikeyan et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAJWEKANOXPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2375281.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)

![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide](/img/structure/B2375290.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)

![1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2375296.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)